2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine
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Overview
Description
2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopropyl group and a 3-fluoro-4-methoxyphenyl group attached to the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the use of cyclopropylamine and 3-fluoro-4-methoxybenzaldehyde as starting materials. The reaction typically proceeds through a condensation reaction followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
2-Cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the cyclopropyl and 3-fluoro-4-methoxyphenyl groups.
Cyclopropylpyrrolidine: A derivative with only the cyclopropyl group attached to the pyrrolidine ring.
3-Fluoro-4-methoxyphenylpyrrolidine: A derivative with only the 3-fluoro-4-methoxyphenyl group attached to the pyrrolidine ring.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H18FNO |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C14H18FNO/c1-17-13-6-5-11(9-12(13)15)14(10-3-4-10)7-2-8-16-14/h5-6,9-10,16H,2-4,7-8H2,1H3 |
InChI Key |
RPSKYTLYCRDTRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCN2)C3CC3)F |
Origin of Product |
United States |
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